molecular formula C12H11N3O B2943628 2-Morpholinoisophthalonitrile CAS No. 882747-83-3

2-Morpholinoisophthalonitrile

Cat. No. B2943628
CAS RN: 882747-83-3
M. Wt: 213.24
InChI Key: FKUSBHWNJJXNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinoisophthalonitrile is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is not intended for human or veterinary use and is used only for research purposes.


Synthesis Analysis

The synthesis of morpholino monomers, which could include 2-Morpholinoisophthalonitrile, is performed in a few steps. The process involves the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets, 6-hydroxymethyl-morpholine acetal, is easily synthesized .

Scientific Research Applications

Photodynamic Therapy Enhancement

A novel study has identified a sulfur-substituted naphthalimide, incorporating a morpholine group, as a promising lysosome-targeting photosensitizer for photodynamic cancer therapy. This compound showcases an impressive singlet oxygen generation efficiency, indicating its potential as a heavy-atom-free photosensitizer. The dual-functional morpholine group enhances its ability to target lysosomes within cancer cells, significantly boosting photodynamic therapy efficacy by facilitating reactive oxygen species production through both type-I and type-II mechanisms (Nguyen et al., 2020).

Advancements in Photopolymerization

Research into the photoinitiation capabilities of 2-morpholino acetonaphthone (MPM) for polymerization processes has shown promising results. MPM, upon synthesis and structural verification, demonstrated its effectiveness in initiating the polymerization of methyl methacrylate and multifunctional monomers. This study underscores the potential of morpholino derivatives in enhancing photopolymerization efficiency and applications in materials science (Keskin & Arsu, 2006).

Gene Function Studies through Morpholinos

Morpholino oligonucleotides, including those related to morpholino structures, have been instrumental in gene function studies across various model organisms. These studies highlight morpholinos' role in enabling rapid and relatively simple methods for assessing gene function, emphasizing their importance in developmental biology and genetic research (Heasman, 2002).

Fluorescent Probes for Metal Ion Imaging

A morpholine-type naphthalimide chemosensor was developed as a lysosome-targetable fluorometric sensor for imaging trivalent metal ions (Fe3+, Al3+, and Cr3+) in living cells. This probe exhibited remarkable selectivity and sensitivity, demonstrating morpholine derivatives' potential in developing advanced imaging tools for biomedical research (Ye et al., 2019).

Xanthine Oxidase Inhibition by Phthalonitriles

Novel phthalonitrile and phthalocyanines, featuring morpholino and triazole components, were synthesized and evaluated for their anti-xanthine oxidase activities. Among these compounds, one demonstrated significant inhibition, showcasing the therapeutic potential of morpholino-substituted phthalonitriles in treating diseases associated with xanthine oxidase activity (Kantar et al., 2015).

Mechanism of Action

Target of Action

2-Morpholinoisophthalonitrile is a type of morpholino compound . Morpholinos are known to bind to complementary sequences of RNA and interfere with processes . The primary targets of morpholinos are mRNA molecules, where they can block ribosome assembly and stop translation of a protein from an mRNA . They can also bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .

Mode of Action

The mode of action of 2-Morpholinoisophthalonitrile is likely similar to other morpholinos. They bind to their targets via base pairing, which allows them to specifically interact with their target mRNA . This interaction can lead to the blocking of protein translation or the modification of pre-mRNA splicing . Morpholinos can also bind to precursors of miRNA, inhibiting the maturation of the miRNA, or bind to mature miRNA, inhibiting the activity of the miRNA .

Biochemical Pathways

Given the general mode of action of morpholinos, it can be inferred that the compound may affect pathways involving the targeted mrna or mirna . The downstream effects would depend on the specific roles of these RNA molecules in cellular processes.

Pharmacokinetics

Morpholinos in general are known for their stability and lack of toxicity . They freely diffuse between the cytosol and nuclear compartments once introduced into cells . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Morpholinoisophthalonitrile would need to be studied further for a comprehensive understanding.

Result of Action

The molecular and cellular effects of 2-Morpholinoisophthalonitrile’s action would depend on the specific mRNA or miRNA targets of the compound. By blocking protein translation or modifying pre-mRNA splicing, the compound could potentially alter the levels of certain proteins within the cell . This could have various downstream effects, depending on the roles of these proteins.

properties

IUPAC Name

2-morpholin-4-ylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-8-10-2-1-3-11(9-14)12(10)15-4-6-16-7-5-15/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUSBHWNJJXNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoisophthalonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.